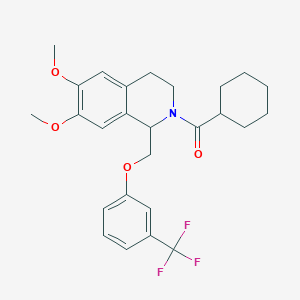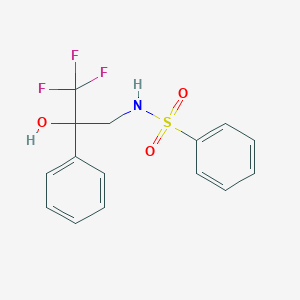![molecular formula C19H19FN2O B2877805 (Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(4-toluidino)-2-propenenitrile CAS No. 1164536-11-1](/img/structure/B2877805.png)
(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(4-toluidino)-2-propenenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(4-toluidino)-2-propenenitrile” is a complex organic compound. It contains a nitrile group (-CN), a fluoropropoxy group (-OCH2CH2CH2F), and a toluidino group (C6H4-CH3-NH2). The presence of these functional groups suggests that this compound may have interesting chemical properties and could be used in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the nitrile group might be introduced via a reaction with a cyanide source, the fluoropropoxy group might be introduced via a reaction with a fluoropropoxide source, and the toluidino group might be introduced via a reaction with a toluidine source .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrile, fluoropropoxy, and toluidino groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
This compound could potentially participate in a variety of chemical reactions, depending on the conditions and the other reactants present. For example, the nitrile group could undergo hydrolysis to form a carboxylic acid, the fluoropropoxy group could participate in nucleophilic substitution reactions, and the toluidino group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, its boiling point, melting point, and solubility would depend on the strength of the intermolecular forces between its molecules. Its reactivity would depend on the nature of its functional groups .Wissenschaftliche Forschungsanwendungen
Catalytic Oxidation
(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(4-toluidino)-2-propenenitrile may have potential applications in the field of catalytic oxidation. The compound is related to phenylporphyrin/ZnO catalysts, which have been demonstrated to be effective in the catalytic oxidation of toluene with O2. These catalysts exhibit increased activity and effective reuse for toluene oxidation, demonstrating the promotion by zinc oxide (Huang et al., 2011).
Crystallographic Studies
Crystallographic studies of compounds structurally related to (Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(4-toluidino)-2-propenenitrile reveal insights into their molecular structure. These studies have been carried out on various salts of related compounds, providing valuable information on molecular interactions and structural variations (Abrahams et al., 2009).
Synthesis of Allenes
The compound is relevant to the synthesis of allenes, a class of organic compounds. A catalyst like ZnI2 has been used for the synthesis of allenes from terminal alkynes and aldehydes, a process that may involve intermediates structurally related to (Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(4-toluidino)-2-propenenitrile. This process is significant for both aromatic and aliphatic aldehydes, demonstrating functional group tolerance (Kuang & Ma, 2010).
Fluorescent pH Probes
This compound's structure is pertinent to the development of ratiometric fluorescent pH probes. An example is a probe synthesized from dicyanomethylene-4H-chromene, which demonstrated high selectivity and sensitivity for pH variation. These probes can be stable in acidic media and show significant fluorescent ratiometric responses (Liu et al., 2017).
Intracellular Zn2+ Probes
Compounds structurally related to (Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(4-toluidino)-2-propenenitrile have been used in the development of intracellular Zn2+ probes. These studies provide insights into the coordination and fluorescence of these probes in various biological contexts (Hendrickson et al., 2003).
Safety And Hazards
Zukünftige Richtungen
The future directions for research on this compound would depend on its properties and potential applications. For example, if it were found to have useful medicinal properties, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting clinical trials .
Eigenschaften
IUPAC Name |
(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(4-methylanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O/c1-15-3-7-18(8-4-15)22-14-17(13-21)16-5-9-19(10-6-16)23-12-2-11-20/h3-10,14,22H,2,11-12H2,1H3/b17-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOMVSFIBMIPRS-SAPNQHFASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=C(C#N)C2=CC=C(C=C2)OCCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C(\C#N)/C2=CC=C(C=C2)OCCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(4-toluidino)-2-propenenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

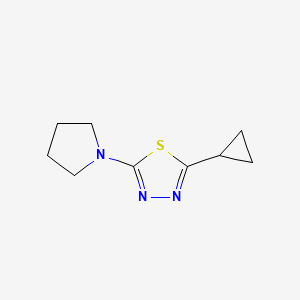

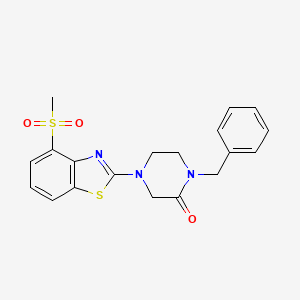
![N-(4-chloro-3-methylphenyl)-2-[(2-furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2877729.png)




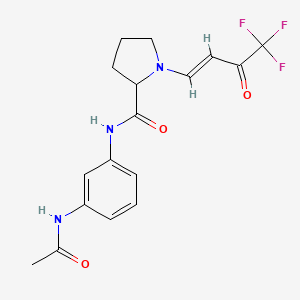

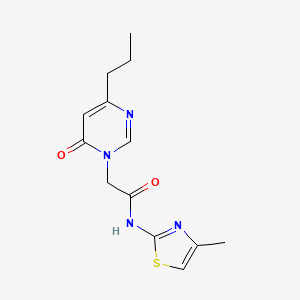
![2-{[(3-Methoxybenzoyl)oxy]ethanimidoyl}pyrazine](/img/structure/B2877742.png)
